molecular formula C13H21NO B13317863 7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one

7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one

Cat. No.: B13317863
M. Wt: 207.31 g/mol
InChI Key: UZWURDXGOXFVIH-KHPPLWFESA-N
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Description

7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This compound is characterized by its spirocyclic structure, which includes a spiro[4.5]decane core with a dimethylamino group attached to a methylene bridge at the 7-position and a ketone group at the 8-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or other amines.

    Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various addition products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one involves its interactions with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, while the spirocyclic core provides structural rigidity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one include:

The uniqueness of this compound lies in its specific combination of the dimethylamino group and the ketone group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(9Z)-9-(dimethylaminomethylidene)spiro[4.5]decan-8-one

InChI

InChI=1S/C13H21NO/c1-14(2)10-11-9-13(6-3-4-7-13)8-5-12(11)15/h10H,3-9H2,1-2H3/b11-10-

InChI Key

UZWURDXGOXFVIH-KHPPLWFESA-N

Isomeric SMILES

CN(C)/C=C\1/CC2(CCCC2)CCC1=O

Canonical SMILES

CN(C)C=C1CC2(CCCC2)CCC1=O

Origin of Product

United States

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